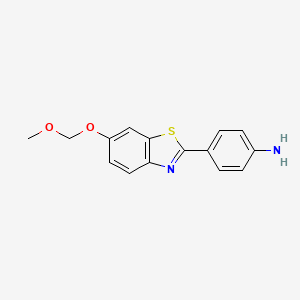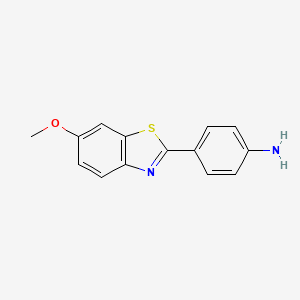
2-Isobutyl-3-methoxy-d3-pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutyl-3-methoxy-d3-pyrazine is a deuterated analog of 2-Isobutyl-3-methoxypyrazine, a compound known for its potent bell-pepper odor. This compound is often used in scientific research due to its unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-3-methoxy-d3-pyrazine typically involves the condensation of leucine amide with glyoxal, followed by methylation with methanol . The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isobutyl-3-methoxy-d3-pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Isobutyl-3-methoxy-d3-pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of odorant molecules and their interactions with receptors.
Biology: Investigated for its role in olfactory signaling and receptor binding.
Medicine: Explored for potential therapeutic applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Isobutyl-3-methoxy-d3-pyrazine involves its interaction with specific olfactory receptors. It binds to these receptors, triggering a signal transduction pathway that results in the perception of a bell-pepper odor . The molecular targets include olfactory receptor proteins, and the pathways involved are primarily related to olfactory signaling.
Comparación Con Compuestos Similares
2-Isobutyl-3-methoxy-d3-pyrazine is unique due to its deuterated nature, which can provide insights into isotope effects in chemical reactions and biological processes. Similar compounds include:
2-Isopropyl-3-methoxypyrazine:
2-Methoxy-3-isobutylpyrazine: A non-deuterated analog with similar odor properties.
2-Methoxy-3-(1-methylpropyl)pyrazine: Another analog with distinct odor characteristics.
These compounds share similar structural features but differ in their specific applications and effects, highlighting the uniqueness of this compound in scientific research.
Propiedades
Número CAS |
588732-63-2 |
|---|---|
Fórmula molecular |
C9H11D3N2O |
Peso molecular |
169.24 |
Pureza |
95% min. |
Sinónimos |
2-Isobutyl-3-methoxy-d3-pyrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







